Lipophilicity Enhancement: LogP Comparison with HFIP and Phenyl Analog
Hexafluoro-2-(p-tolyl)isopropanol exhibits a calculated LogP of 3.31, representing a 2.5-log-unit increase in lipophilicity compared to unsubstituted HFIP (LogP ≈ 0.8) and a 0.31-log-unit increase relative to the phenyl analog Hexafluoro-2-phenylisopropanol (LogP = 2.99) [1][2][3]. This quantitative difference corresponds to a roughly 300-fold increase in octanol-water partition coefficient versus HFIP, directly translating to enhanced membrane permeability and altered distribution behavior in biological and material systems.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.31 |
| Comparator Or Baseline | HFIP LogP ≈ 0.8; Hexafluoro-2-phenylisopropanol LogP = 2.99 |
| Quantified Difference | ΔLogP = +2.5 vs HFIP; ΔLogP = +0.31 vs phenyl analog |
| Conditions | Calculated via computational prediction models; target compound data from ChemSrc database |
Why This Matters
The 300-fold higher lipophilicity versus HFIP directly impacts bioavailability and cell permeability in pharmaceutical development, while the measurable difference versus the phenyl analog enables fine-tuning of material partitioning properties in polymer and electronic applications.
- [1] ChemSrc. Hexafluoro-2-(p-tolyl)isopropanol: LogP 3.30720. Retrieved 2026. View Source
- [2] PubChem. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): XLogP3 0.8. Retrieved 2026. View Source
- [3] Chem960. 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (CAS 718-64-9): LogP 2.99880. Retrieved 2026. View Source
